Product packaging for 2-(1,3-benzodioxol-5-yl)benzamide(Cat. No.:)

2-(1,3-benzodioxol-5-yl)benzamide

Cat. No.: B4062980
M. Wt: 241.24 g/mol
InChI Key: MADZDOGVMLRPBU-UHFFFAOYSA-N
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Description

Historical Context and Emergence in Chemical Research

The benzodioxole moiety, also known as methylenedioxybenzene, is a structural motif found in numerous natural products, most notably in compounds like safrole, a principal component of sassafras oil. The benzamide (B126) scaffold, the simplest amide derivative of benzoic acid, has been a cornerstone in the development of pharmaceuticals. chemsynthesis.com The convergence of these two structural domains into the benzodioxole-benzamide class is a more recent development in chemical research, driven by the pursuit of novel bioactive molecules.

Significance within Medicinal and Organic Chemistry Research Domains

The benzodioxole-benzamide scaffold is of considerable interest in medicinal chemistry due to the diverse biological activities exhibited by its constituent parts. Benzodioxole derivatives are known to interact with various biological targets, and the benzamide group is a common feature in many approved drugs. researchgate.net

Recent research has highlighted the potential of benzodioxole-benzamide derivatives in several therapeutic areas. For instance, certain benzodioxole carboxamide derivatives have been investigated for their potential as antidiabetic agents. mdpi.com Studies on related benzodioxane-benzamides have shown their promise as inhibitors of the bacterial cell division protein FtsZ, suggesting a potential role in the development of new antibiotics. nih.gov Furthermore, analogues such as N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide have been designed as capsaicin (B1668287) analogues with cytotoxic activity against cancer cell lines. researchgate.net

In organic chemistry, the synthesis of 2-(1,3-benzodioxol-5-yl)benzamide and its derivatives provides a platform for the development of new synthetic methodologies. The preparation of these compounds often involves standard amide bond formation reactions, such as the coupling of a substituted benzoic acid with a substituted aniline, or the reaction of an acid chloride with an amine. The synthesis of 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazide derivatives, for example, involved the initial conversion of 1,3-benzodioxol-5-carboxylic acid to its corresponding carbohydrazide, followed by reaction with arylsulfonyl chlorides. researchgate.net

Overview of Structural Features and Nomenclature Considerations within Broader Chemical Families

The structure of this compound features a benzamide moiety where the phenyl ring is substituted at the 2-position with a 1,3-benzodioxol-5-yl group. The 1,3-benzodioxole (B145889) group consists of a benzene (B151609) ring fused to a five-membered dioxole ring containing two oxygen atoms attached to a methylene (B1212753) bridge. wikipedia.org

According to IUPAC nomenclature, the compound is named as a derivative of benzamide. The substituent at the 2-position of the benzamide's phenyl ring is the "1,3-benzodioxol-5-yl" group. The numbering of the benzodioxole ring system follows standard rules, with the position of attachment to the benzamide ring being at carbon 5.

Table 1: Structural and Chemical Information for this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound C₁₄H₁₁NO₃241.24Benzamide with a 1,3-benzodioxol-5-yl substituent at the 2-position of the phenyl ring.
2-Amino-N-(1,3-benzodioxol-5-yl)benzamide C₁₄H₁₂N₂O₃256.26An amino group at the 2-position of the benzoyl ring and the benzamide nitrogen linked to the 1,3-benzodioxol-5-yl group.
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide C₁₄H₁₃NO₄S291.32A sulfonamide linkage replacing the amide, with the nitrogen attached to a methylene bridge connected to the 1,3-benzodioxole ring. researchgate.net
2-(benzo[d] mdpi.comCurrent time information in Bangalore, IN.dioxol-5-yl)-N-phenylacetamide C₁₅H₁₃NO₃255.27An acetamide (B32628) linker between the benzodioxole and phenyl rings. mdpi.com

Table 2: Research Highlights of Benzodioxole-Benzamide Derivatives

Derivative ClassResearch AreaKey FindingsReference
Benzodioxole CarboxamidesAntidiabeticInvestigated for their potential to inhibit enzymes involved in carbohydrate metabolism. mdpi.com
Benzodioxane-BenzamidesAntibacterialAct as inhibitors of the FtsZ protein, crucial for bacterial cell division. nih.gov
2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazidesAntibacterialShowed activity against various bacterial strains. researchgate.net
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamideAnticancerDesigned as a capsaicin analogue with cytotoxic effects on cancer cells. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO3 B4062980 2-(1,3-benzodioxol-5-yl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c15-14(16)11-4-2-1-3-10(11)9-5-6-12-13(7-9)18-8-17-12/h1-7H,8H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADZDOGVMLRPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-(1,3-Benzodioxol-5-yl)benzamide and Related Core Structures

The creation of the 2-arylbenzamide scaffold, the fundamental structure of this compound, is typically achieved through multi-step sequences where the key biaryl bond is formed using transition-metal-catalyzed cross-coupling reactions.

A common and logical synthetic strategy for this compound involves a convergent approach where two key fragments, a benzamide (B126) piece and a benzodioxole piece, are prepared separately and then joined.

A plausible multi-step pathway is outlined below:

Preparation of the Benzamide Fragment : The synthesis can start from a readily available precursor such as 2-bromobenzoic acid. This starting material must be converted into the corresponding amide, 2-bromobenzamide (B1207801). This transformation can be achieved through several standard methods:

Acyl Chloride Formation : Reacting 2-bromobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 2-bromobenzoyl chloride. This highly reactive intermediate is then treated with ammonia (B1221849) (NH₃) to yield 2-bromobenzamide.

Direct Amidation : A more direct method involves heating the benzoic acid with urea, often in the presence of a catalyst like boric acid, to form the benzamide directly. youtube.com

Preparation of the Arylating Agent : The 1,3-benzodioxole (B145889) moiety is introduced using an organometallic reagent. A standard choice is 1,3-benzodioxol-5-ylboronic acid, which is commercially available or can be prepared from 5-bromo-1,3-benzodioxole.

Cross-Coupling Reaction : The final step is the formation of the crucial carbon-carbon bond between the two aromatic rings. This is typically accomplished via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromobenzamide and 1,3-benzodioxol-5-ylboronic acid. This reaction joins the two fragments to produce the target molecule, this compound.

An alternative approach involves forming the biaryl linkage first, for example, by coupling 2-bromobenzonitrile (B47965) with 1,3-benzodioxol-5-ylboronic acid to form 2-(1,3-benzodioxol-5-yl)benzonitrile. The nitrile group can then be hydrolyzed to a carboxylic acid, which is subsequently converted to the target benzamide.

Transition-metal-catalyzed cross-coupling reactions are indispensable for synthesizing 2-arylbenzamides. youtube.com The Suzuki-Miyaura coupling is particularly prominent due to its mild reaction conditions, tolerance of various functional groups, and the generally lower toxicity of its boron-based reagents.

The catalytic cycle for the Suzuki-Miyaura reaction, which connects the two aryl fragments, is understood to proceed through three primary steps:

Oxidative Addition : The active Palladium(0) catalyst reacts with the aryl halide (e.g., 2-bromobenzamide), inserting itself into the carbon-halogen bond. This process oxidizes the palladium from its 0 state to the +2 state, forming an organopalladium(II) complex.

Transmetalation : A base activates the organoboron compound (1,3-benzodioxol-5-ylboronic acid) to form a more reactive boronate species. This species then transfers its organic group (the 1,3-benzodioxol-5-yl moiety) to the palladium(II) complex, displacing the halide.

Reductive Elimination : The two organic groups attached to the palladium center (the benzamide and benzodioxole fragments) couple and are eliminated from the metal center. This step forms the new carbon-carbon bond of the final product and regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

Other coupling reactions, such as the Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents), can also be employed, though the Suzuki reaction is often preferred for its practicality. For the synthesis of related structures where a C-N bond is formed, the Buchwald-Hartwig amination is a key reaction, utilizing a palladium catalyst to couple an amine with an aryl halide. youtube.com

Table 1: Typical Conditions for Suzuki-Miyaura Coupling
ComponentExample ReagentsPurpose
Aryl Halide2-BromobenzamideElectrophilic partner
Organoboron Reagent1,3-Benzodioxol-5-ylboronic acidNucleophilic partner
Palladium CatalystPd(PPh₃)₄, Pd(dppf)Cl₂Catalyzes the C-C bond formation
BaseNa₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation
SolventToluene, Dioxane, DMF, often with waterSolubilizes reactants and facilitates the reaction

Synthesis of Analogues and Derivatives of this compound

The generation of a library of compounds related to this compound is achieved by modifying the core structure. This can be done by using different starting materials in the established synthetic routes or by directly functionalizing the parent molecule.

Functionalization allows for the systematic exploration of structure-activity relationships. Key strategies include:

Varying Coupling Partners : The most straightforward method for creating analogs is to use substituted versions of the initial building blocks. For example, employing different substituted 2-halobenzamides or various arylboronic acids in a Suzuki coupling will lead to a wide range of derivatives with different substituents on either aromatic ring.

Post-Coupling Modification : The core structure of this compound can be further modified. For instance, if the molecule contains reactive sites, these can be used as handles for further derivatization.

Directed C-H Functionalization : Advanced methods allow for the direct activation and functionalization of C-H bonds, which are typically unreactive. nih.gov For benzamide-containing structures, the amide group itself can act as a directing group, guiding a metal catalyst to a specific C-H bond, usually at the ortho position. acs.org For example, ruthenium-catalyzed C-H amidation can introduce additional amino groups onto the aromatic rings. nih.gov This strategy provides a powerful and efficient way to build molecular complexity from a simpler core.

The electronic nature of substituents can significantly impact these reactions. Electron-withdrawing groups on the aryl halide can facilitate the initial oxidative addition step in cross-coupling reactions, while electron-donating groups on the nucleophilic partner can accelerate transmetalation.

Controlling the precise location (regioselectivity) and three-dimensional arrangement (stereoselectivity) of atoms is crucial for synthesizing complex and specific molecules.

Regioselectivity : In molecules with multiple potential reaction sites, directing the reaction to a single desired position is key. This is often achieved by exploiting the inherent electronic or steric properties of the substrate. For instance, in the synthesis of heterocycles from di-halogenated aromatics, a palladium catalyst can selectively mediate C-N bond formation at the more reactive C-Br bond over a C-Cl bond, leading to a single product isomer with complete regioselectivity. acs.org Similarly, directing groups in C-H activation provide excellent regiocontrol, typically favoring functionalization at the sterically accessible ortho-position. capes.gov.br

Stereoselectivity : For 2-arylbenzamides, a key stereochemical feature can be atropisomerism. This occurs when bulky substituents at the positions ortho to the aryl-aryl single bond restrict rotation, leading to stable, non-interconverting rotational isomers (atropisomers). The synthesis of single enantiomers of these axially chiral molecules requires stereoselective methods. A notable approach involves a peptide-catalyzed enantioselective bromination of a benzamide substrate. nih.gov This reaction introduces bromine atoms at the ortho positions, which not only creates the steric hindrance necessary for axial chirality but does so in a way that produces one enantiomer in excess. These brominated, enantioenriched products can then be used in subsequent regioselective cross-coupling reactions to generate a variety of highly functionalized, optically active atropisomeric benzamides. nih.gov

Table 2: Example of Regioselective Functionalization of an Atropisomeric Benzamide
Starting MaterialReactionKey FeatureOutcome
Enantioenriched tribrominated benzamidePalladium-catalyzed cross-couplingHigh regioselectivity for one C-Br bondDerivatized, axially chiral molecule with high enantiopurity. nih.gov
Enantioenriched tribrominated benzamideLithium-halogen exchangeSelective exchange at a different C-Br positionAllows for installation of a different functional group. nih.govnih.gov

Advanced Synthetic Techniques and Optimization

Modern organic synthesis focuses on improving efficiency, reducing waste, and accessing novel chemical structures. For the synthesis of this compound and its derivatives, several advanced techniques are relevant:

Cascade Reactions : These reactions, also known as tandem or domino reactions, involve multiple bond-forming transformations occurring sequentially in a single reaction vessel without isolating intermediates. This approach significantly improves efficiency by reducing the number of purification steps and saving time and resources. For example, a single palladium catalyst can be used to mediate a cascade of two different C-N bond-forming reactions to construct complex heterocycles with high regioselectivity from simple starting materials. acs.org

Iterative C-H Functionalization : This advanced strategy involves the sequential functionalization of multiple C-H bonds. A newly installed functional group, such as an amide, can contain a directing element that guides the catalyst to the next C-H bond to be activated. This allows for the controlled, step-by-step construction of poly-functionalized aromatic compounds from simple anilide precursors. nih.gov

Catalyst and Ligand Development : Ongoing research into catalysis provides ever-more powerful tools. The development of new phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands for palladium has led to catalysts that are more active, stable, and versatile. These advanced catalysts can promote difficult cross-coupling reactions, operate at lower temperatures, and function with lower catalyst loadings, making the synthesis of complex molecules like 2-arylbenzamides more efficient and sustainable.

These advanced methodologies represent the cutting edge of synthetic chemistry, enabling the construction of complex molecular architectures with increasing precision and efficiency.

Catalytic Systems in Benzodioxole-Benzamide Synthesis

The synthesis of 2-arylbenzamides, including the target compound this compound, heavily relies on transition-metal-catalyzed cross-coupling reactions. Palladium and nickel-based catalytic systems are at the forefront of this research, offering efficient and selective methods for forging the crucial carbon-carbon bond between the benzamide and benzodioxole moieties.

A predominant strategy involves the palladium-catalyzed C-H activation and arylation of benzamides. acs.org This approach allows for the direct coupling of a benzamide with an aryl halide partner, in this case, a derivative of 1,3-benzodioxole. Research has demonstrated the effectiveness of palladium catalysts supported on magnetic nanoparticles, which facilitates catalyst recovery and reuse. acs.org For instance, a pyridine-2-carboimine palladium complex immobilized on amine-functionalized magnetic nanoparticles has been successfully employed for the ortho C-H arylation of benzamides with aryl iodides. acs.org These reactions typically require an oxidant, such as silver acetate, and are conducted at elevated temperatures. acs.org

Another powerful catalytic method is the dual catalytic sp³ α C-H arylation of benzamides. acs.orgresearchgate.net While this specific method targets the alpha-carbon of an aliphatic substituent on the benzamide, the underlying principles of using a dual catalytic system, often involving a photocatalyst and a nickel catalyst, highlight the innovative approaches being developed for C-C bond formation in benzamide synthesis. acs.orgresearchgate.net These reactions are characterized by their mild conditions and high selectivity. acs.org

Nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides has also emerged as a potent method for producing chiral α-arylbenzamides. nih.gov This technique utilizes a chiral ligand in conjunction with a nickel catalyst to achieve high enantioselectivity. nih.gov Although this method produces a different isomer, it underscores the versatility of nickel catalysis in constructing complex benzamide structures.

The table below summarizes representative catalytic systems applicable to the synthesis of 2-arylbenzamides, which can be extrapolated for the synthesis of this compound.

Table 1: Catalytic Systems for 2-Arylbenzamide Synthesis

Catalyst System Reactants Conditions Yield Reference
Fe₃O₄-DA-2Py-Pd Benzamide, Aryl iodide Acetic acid, 120 °C, 12 h 61-82% acs.org
Pd(OAc)₂ / P(tBu)₂Me·HBF₄ Benzo[1,2-d:4,5-d′]bis( acs.orgacs.orglookchem.comthiadiazole), Bromoarenes Toluene, 110 °C Moderate nih.gov
Pd₂(dba)₃ / Xantphos 2-Aminobenzothiazole, Aryl bromide 1,4-Dioxane, K₃PO₄, 100 °C, 12 h 88% researchgate.net

This table is a representation of catalytic systems for analogous reactions and is intended to be illustrative for the synthesis of this compound.

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for fine chemicals, including this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One significant advancement is the use of water as a solvent for organic reactions. High-temperature water has been successfully employed in the synthesis of benzimidazoles, which shares mechanistic similarities with benzamide synthesis. rsc.org Conducting reactions in water at elevated temperatures can eliminate the need for organic solvents, leading to a significantly greener process. rsc.org

Solvent-free reaction conditions are another hallmark of green synthesis. A reported method for the synthesis of benzamide analogs of dibenzoazepine was successfully carried out without any solvent, thereby avoiding the use of hazardous and toxic substances. eurjchem.com This approach, if applicable to the synthesis of this compound, would offer a substantial improvement in the environmental profile of the process.

The table below outlines some green chemistry approaches that could be adapted for the sustainable synthesis of this compound.

Table 2: Green Chemistry Approaches in Heterocyclic Synthesis

Green Approach Catalytic System/Conditions Substrate Example Benefit Reference
Water as Solvent High-temperature water (250 °C) 1,2-Phenylenediamine, Benzoic acid Avoids organic solvents, high yield (~90%) rsc.org
Heterogeneous Catalysis & Ultrasound Pd@Chitosan, Ultrasound (80 °C, 2.5h) Benzothiazole, Aryl halides Catalyst reusability, energy efficiency, high yield (83-93%) mdpi.com
Solvent-Free Synthesis Heat Dibenzoazepine, Benzoyl chloride Eliminates solvent waste, reduces toxicity eurjchem.com

This table presents green chemistry approaches for analogous reactions to illustrate potential sustainable pathways for the synthesis of this compound.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

In the solid state, intermolecular forces such as hydrogen bonding and π-π stacking play a crucial role in dictating the crystal packing. The amide functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of intricate hydrogen-bonding networks. These networks can manifest as chains, sheets, or more complex three-dimensional arrays, significantly influencing the crystal's physical properties, including melting point and solubility. Furthermore, the electron-rich aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each magnetically active nucleus.

In the ¹H NMR spectrum of 2-(1,3-benzodioxol-5-yl)benzamide, the protons on the benzamide (B126) and benzodioxole rings would appear as distinct signals in the aromatic region (typically 6.8-8.0 ppm). The protons of the methylene (B1212753) bridge in the benzodioxole moiety would resonate as a characteristic singlet at approximately 6.0 ppm. The amide protons (NH₂) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be readily identifiable by its characteristic downfield shift (around 168 ppm).

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study the through-space proximity of protons. This would be particularly useful for determining the preferred conformation of the molecule in solution by observing correlations between protons on the two different aromatic rings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
Aromatic CH 6.8 - 8.0
O-CH₂-O ~6.0

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=O) ~168
Aromatic C 108 - 148

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically appearing in the range of 1650-1680 cm⁻¹. The N-H stretching vibrations of the primary amide would be visible as two distinct bands in the region of 3200-3400 cm⁻¹. The C-O-C stretching vibrations of the benzodioxole ring would also give rise to characteristic bands.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic C=C stretching vibrations would be prominent in the Raman spectrum.

Table 3: Key FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amide (NH₂) N-H Stretch 3200 - 3400
Amide (C=O) C=O Stretch 1650 - 1680
Aromatic C-H C-H Stretch 3000 - 3100
Aromatic C=C C=C Stretch 1450 - 1600

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio. For this compound (C₁₄H₁₁NO₃), the expected exact mass can be calculated and compared to the experimentally determined value.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions for mass analysis. The resulting mass spectrum would show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺. Analysis of the fragmentation pattern provides further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the amide bond and the biaryl bond, leading to characteristic fragment ions.

Chiral Chromatography (e.g., Supercritical Fluid Chromatography - SFC) for Enantiomeric Separation and Purity Assessment

Due to the restricted rotation around the biaryl C-C bond, this compound can exhibit atropisomerism, meaning it can exist as a pair of non-superimposable, mirror-image enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers.

Supercritical Fluid Chromatography (SFC) is a particularly effective technique for chiral separations, often providing faster and more efficient separations than traditional high-performance liquid chromatography (HPLC). Using a chiral stationary phase (CSP), the two enantiomers of this compound would exhibit different retention times, allowing for their separation and the determination of the enantiomeric excess (ee) of a given sample. This is crucial for applications where the biological activity or other properties of the enantiomers may differ.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT, Hartree-Fock - HF) for Electronic Structure and Molecular Geometry

There are no published studies detailing the use of Density Functional Theory (DFT) or Hartree-Fock (HF) methods to specifically calculate the electronic structure and optimize the molecular geometry of 2-(1,3-benzodioxol-5-yl)benzamide. Such calculations would typically provide insights into bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

Specific analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not found in the reviewed literature. A HOMO-LUMO analysis is crucial for understanding a molecule's electronic properties, including its reactivity and ability to participate in charge transfer interactions. The energy gap between these frontier orbitals is a key indicator of molecular stability.

Natural Bond Orbital (NBO) Analysis

No specific Natural Bond Orbital (NBO) analysis for this compound has been reported. This type of analysis would provide a detailed understanding of the electron density distribution, intramolecular and intermolecular bonding, and the nature of charge transfer interactions within the molecule.

Prediction of Nonlinear Optical (NLO) Properties

The potential nonlinear optical (NLO) properties of this compound have not been theoretically predicted or experimentally measured in available research. NLO properties are of interest for applications in optoelectronics and photonics, and their prediction often relies on quantum chemical calculations of polarizability and hyperpolarizability.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

There is no evidence of molecular dynamics (MD) simulations having been performed for this compound. MD simulations are instrumental in exploring the conformational landscape of a molecule, understanding its flexibility, and studying the influence of different solvents on its structure and behavior over time.

Molecular Docking Studies for Ligand-Target Interactions

No molecular docking studies featuring this compound as a ligand have been published. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein, which is fundamental in drug discovery and design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

A Quantitative Structure-Activity Relationship (QSAR) model specifically including this compound has not been developed. QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity, and are used to predict the activity of new compounds and to understand the mechanisms of their action.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Structural Modifications on In Vitro Biological Modulations

The biological activity of compounds related to 2-(1,3-benzodioxol-5-yl)benzamide is significantly influenced by structural alterations. Studies on various classes of molecules incorporating either the benzodioxole or benzamide (B126) moiety have demonstrated how modifications can modulate their effects, for instance, as antimicrobial or anticancer agents.

In the development of antimicrobial agents targeting the FtsZ protein, a crucial component in bacterial cell division, modifications to a benzodioxane-benzamide scaffold have shown pronounced effects. nih.govnih.gov Lengthening a linker between the benzodioxane and benzamide moieties, for example, from a methylenoxy to an ethylenoxy linker, resulted in a strong increase in antimicrobial activity. nih.gov Further optimization through a comprehensive Structure-Activity Relationship (SAR) study led to the development of highly potent compounds. nih.gov The introduction of a hydroxyl group on the linker created a new stereogenic center, with the isolated erythro and threo isomers showing distinct activities. nih.gov

Similarly, in the context of fungicidal agents, a series of novel 1,3-benzodioxole-pyrimidine derivatives were synthesized and evaluated. Several of these compounds displayed excellent fungicidal activities against a range of fungal strains. acs.org One particular derivative, compound 5c, exhibited a broad spectrum of fungicidal activity against various plant pathogens, with efficacy significantly greater than the control substance, boscalid. acs.org

In the realm of anticancer research, benzodioxole-based thiosemicarbazone derivatives have been evaluated for their cytotoxic effects. The addition of a biphenyl (B1667301) substituent to the thiosemicarbazone core, a modification that increases the molecule's lipophilicity, was found to enhance the anticancer activity against certain cancer cell lines. nih.gov

The table below summarizes the impact of selected structural modifications on the in vitro biological activity of related compound classes.

Compound ClassStructural ModificationBiological Target/AssayImpact on Activity
Benzodioxane-Benzamides Lengthening of the linker between moietiesFtsZ protein (antimicrobial)Strong increase in activity nih.gov
Benzodioxane-Benzamides Introduction of a hydroxyl group on the linkerFtsZ protein (antimicrobial)Creation of stereoisomers with distinct activities nih.gov
1,3-Benzodioxole-Pyrimidine Derivatives Specific pyrimidine (B1678525) substitutionsVarious fungal strains (antifungal)Excellent fungicidal activity acs.org
Benzodioxole-based Thiosemicarbazones Addition of a biphenyl substituentCancer cell lines (anticancer)Increased anticancer activity nih.gov

Rational Design Strategies for Enhanced Target Selectivity and Potency

Rational design strategies are pivotal in refining lead compounds to improve their interaction with a specific biological target while minimizing off-target effects. This approach often involves computational modeling and structure-based design to guide chemical synthesis.

One successful strategy is the development of multitargeting antibiotics, which can help overcome antibiotic resistance. nih.gov By designing molecules that can equipotently inhibit multiple bacterial targets, such as DNA gyrase and topoisomerase IV, the probability of resistance emerging through mutation is significantly reduced. nih.gov This approach led to the development of lead compounds that were highly potent against a wide array of multidrug-resistant bacteria. nih.gov

In the pursuit of selective kinase inhibitors, a lead optimization effort on a 4-aminopyridine (B3432731) benzamide scaffold demonstrated the power of structure-based design. nih.gov Modifications, including the introduction of a 2,6-dichloro-4-cyanophenyl group and a (1R,2R)-2-fluorocyclopropylamide moiety, led to improved potency for the target kinase (TYK2) and enhanced selectivity over other related kinases (JAK1 and JAK2). nih.gov Further optimization resulted in a compound with good enzyme and cell potency, as well as excellent oral exposure in animal models. nih.gov

Computational studies can also help to understand the structural features necessary for broad-spectrum activity and to evaluate the drug-like properties of a compound family. nih.gov For a class of benzamide compounds, computational analysis was instrumental in deciphering how these molecules could target the FtsZ protein in both Gram-positive and Gram-negative bacteria, despite challenges with efflux pumps in the latter. nih.gov

Role of the Benzodioxole Moiety in SAR

In a study of novel benzodioxole derivatives as cyclooxygenase (COX) inhibitors, the benzodioxole ring was identified as a key contributor to the observed selectivity for COX-2 over COX-1. nih.gov It was suggested that the larger size of the benzodioxole moiety, compared to a simple phenyl ring found in other inhibitors like Ketoprofen, allows for a better fit into the active site of the COX-2 enzyme. nih.gov

The versatility of the benzodioxole ring allows for various substitutions, which can fine-tune the biological activity. For instance, in a series of benzodioxole-based thiosemicarbazones, the presence of a bromo-substituted 1,3-benzodioxole (B145889) ring was found to increase the inhibitory activity against acetylcholinesterase (AChE). nih.gov

Furthermore, in the development of novel fungicides, 1,3-benzodioxole-pyrimidine derivatives have shown significant promise as succinate (B1194679) dehydrogenase (SDH) inhibitors. acs.org The interaction of the benzodioxole core with the target enzyme is a key aspect of their mechanism of action. acs.org The inherent structural features of the benzodioxole group contribute to the diverse biological activities observed in its derivatives, which range from anticancer to antimicrobial and anti-inflammatory effects. nih.gov

Influence of Benzamide Scaffold Substitutions on Molecular Recognition

The benzamide scaffold is a privileged structure in medicinal chemistry due to its synthetic accessibility and its ability to form key interactions with biological targets. Substitutions on the benzamide ring system can dramatically influence a molecule's potency, selectivity, and pharmacokinetic properties.

In the development of inhibitors for enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant to Alzheimer's disease, different substitutions on a benzamide framework were explored to establish structure-activity relationships. mdpi.com A study of newly synthesized benzamide compounds revealed that specific substitution patterns led to potent inhibition of both enzymes. mdpi.com For example, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was identified as a particularly active compound against both AChE and BACE1. mdpi.com

Molecular docking and dynamic simulations of these benzamide derivatives suggested that their inhibitory mechanism might involve reducing the flexibility of the target enzyme, thereby impeding its function. mdpi.com The pattern of hydrogen bonding between the ligand and the enzyme was also found to be critical, with the most active derivatives exhibiting distinct interaction patterns. mdpi.com

Lead optimization efforts for TYK2 inhibitors also highlight the importance of benzamide scaffold substitutions. The introduction of chloro and cyano groups at specific positions on the phenyl ring of the benzamide moiety was a key step in achieving high potency and selectivity. nih.gov These substitutions are designed to optimize the fit and interactions of the inhibitor within the ATP-binding pocket of the target kinase.

Investigation of Biological Mechanisms and Molecular Targets in Vitro & Pre Clinical Focus

Modulation of Enzyme Activity

There is no available research data to suggest that 2-(1,3-benzodioxol-5-yl)benzamide modulates the activity of the enzymes outlined below.

Kinase Inhibition (e.g., RET kinase, Pim kinases, CDK2)

No studies were found that evaluated the inhibitory activity of this compound against RET kinase, Pim kinases, or CDK2. While other molecules containing benzodioxole or benzamide (B126) moieties have been investigated as kinase inhibitors, such as certain anilinoquinazolines and 1,3,4-oxadiazole (B1194373) scaffolds, these findings cannot be attributed to the specific compound . nih.govnih.govnih.gov

Carbonic Anhydrase Inhibition

The scientific literature lacks any studies concerning the effect of this compound on carbonic anhydrase isoforms.

Histone Deacetylase (HDAC) Inhibition

While benzamide derivatives are a known class of histone deacetylase (HDAC) inhibitors, no research specifically identifies or quantifies the HDAC inhibitory potential of this compound. nih.govgoogle.com

Succinate (B1194679) Dehydrogenase (SDH) Inhibition

No data is available to indicate that this compound acts as an inhibitor of succinate dehydrogenase.

Monoamine Oxidase (MAO) Inhibition

Research into the inhibition of monoamine oxidase (MAO) has explored related structures. For instance, N-(2,4-Dinitrophenyl)benzo[d] nih.govfrontiersin.orgdioxole-5-carboxamide has been identified as a moderately selective MAO-B inhibitor. nih.gov However, no such data exists for this compound.

Receptor Binding and Signaling Pathway Modulation (e.g., TRPM8 receptor modulation, apoptosis pathways)

There is no available evidence from the scientific literature to suggest that this compound modulates the TRPM8 receptor or influences apoptosis pathways. Studies on N-substituted benzamides have shown induction of apoptosis through mechanisms involving cytochrome c release and caspase activation, but these studies did not include the specific compound this compound. nih.govresearchgate.net

Cellular Pathway Interference in Model Systems (e.g., inhibition of cancer cell proliferation in cell lines)

No specific data on the interference of this compound with cellular pathways or its effects on cancer cell proliferation in model systems has been identified in the reviewed literature.

Antimicrobial and Antifungal Mechanistic Studies (in vitro)

There are no available in vitro studies detailing the specific antimicrobial or antifungal mechanisms of action for this compound.

Interaction with Biological Macromolecules (e.g., DNA binding)

Information regarding the direct interaction of this compound with biological macromolecules such as DNA is not present in the current body of scientific literature.

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks in Solid State and Solution

No specific data is available in the searched literature regarding the hydrogen bonding networks of 2-(1,3-benzodioxol-5-yl)benzamide in either the solid state or in solution.

Pi-Stacking Interactions and Aromatic Stacking Motifs

There is no specific information in the searched literature concerning the pi-stacking interactions and aromatic stacking motifs for this compound.

Crystal Engineering and Self-Assembly Phenomena

Detailed studies on the crystal engineering and self-assembly phenomena of this compound are not present in the available literature.

Solvent Effects on Molecular Conformation and Aggregation

No research findings were identified that specifically address the effects of different solvents on the molecular conformation and aggregation of this compound.

Advanced Applications in Chemical Sciences and Materials Research

Utilization as Building Blocks in Complex Organic Synthesis

The 1,3-benzodioxole (B145889) ring is a prominent structural motif in a vast array of natural products and synthetic compounds, serving as a critical precursor in the elaboration of more complex molecular architectures. chemicalbook.comsemanticscholar.org This functional group is frequently employed in the pharmaceutical and agrochemical industries to construct novel bioactive agents. chemicalbook.comnih.gov

Derivatives of 1,3-benzodioxole are integral to the synthesis of a wide range of biologically active molecules. For instance, research has demonstrated the design and synthesis of novel 1,3-benzodioxole derivatives that act as potent auxin receptor agonists, promoting root growth in plants like Arabidopsis thaliana and Oryza sativa. nih.gov In one study, a series of N-(benzo[d] chemicalbook.comnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides were synthesized, with some compounds showing significantly enhanced root growth-promoting activity. nih.gov

In the realm of medicinal chemistry, the benzodioxole nucleus is a key component in the development of potential therapeutic agents. Scientists have synthesized benzodioxole derivatives that function as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation. nih.gov Another study details the synthesis of 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazide derivatives from 1,3-benzodioxol-5-carboxylic acid, with some of the resulting compounds exhibiting antibacterial properties. researchgate.net The 1,3-benzodioxole framework has also been incorporated into compounds designed as FtsZ inhibitors, a promising target for new antibacterial drugs. nih.gov

Furthermore, the benzodioxole moiety is a recognized building block in the stereoselective synthesis of complex heterocyclic systems. For example, it is a key intermediate in a novel process for creating N-substituted dihydro-2,3-benzodiazepine derivatives, which are useful as AMPA receptor antagonists. google.com The synthesis of these complex molecules often starts from simpler benzodioxole precursors like safrole. researchgate.net

The following table summarizes the synthesis of various complex derivatives starting from 1,3-benzodioxole precursors:

PrecursorSynthetic TargetApplication
1,3-Benzodioxole-5-carboxylic acid2-(1,3-Benzodioxol-5-ylcarbonyl)arylsulfonohydrazidesAntibacterial agents researchgate.net
3,4-(Methylenedioxy)phenylacetic acid2-(6-Benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid derivativesCOX inhibitors nih.gov
N-(benzo[d] chemicalbook.comnih.govdioxol-5-yl)acetamide derivativeN-(benzo[d] chemicalbook.comnih.govdioxol-5-yl)-2-(one-benzylthio) acetamidesPlant root growth promoters nih.gov
Safrole (a 1,3-benzodioxole derivative)Amino-acyl derivativesPotential drug candidates researchgate.net

Potential in Development of Advanced Materials with Specific Properties

The structural characteristics of 2-(1,3-benzodioxol-5-yl)benzamide and its analogs, such as defined molecular geometry and the capacity for intermolecular interactions, make them intriguing candidates for the development of advanced materials through crystal engineering.

Studies on the crystal structure of the closely related compound, 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole, provide valuable insights. researchgate.net In this molecule, the asymmetric unit contains two independent molecules. The benzodioxole ring system adopts an envelope conformation, and the dihedral angles between the benzimidazole (B57391) and benzodioxole ring systems are 15.35 (6)° and 10.99 (7)°. researchgate.net Crucially, the molecules in the crystal are linked by N—H···N hydrogen bonds, forming chains that run along the nih.gov direction. researchgate.net This ordered, self-assembling behavior through specific intermolecular forces is a cornerstone of crystal engineering, which aims to design solids with desired physical properties like optical or electronic characteristics.

Similarly, the crystal structure of N-[(1,3-benzodioxol-5-yl)methyl]benzenesulfonamide, an analog of capsaicin (B1668287), reveals a supramolecular assembly. The molecules aggregate into layers through a combination of C—H···O, N—H···O, and C—H···π interactions. The ability of the benzodioxole and benzamide-like moieties to participate in such a network of non-covalent interactions underscores their potential in designing molecular solids with specific topologies and functions. The solvatochromism observed in some 1,3-benzodioxole derivatives, where the solvent polarity influences their optical properties, further points to their utility in creating materials for applications like optical light-emitting diodes and sensors. semanticscholar.org

The key structural features relevant to materials science are summarized in the table below, based on data from analogous compounds:

CompoundKey Structural FeatureType of InteractionPotential Application
2-(1,3-Benzodioxol-5-yl)-1H-benzimidazoleEnvelope conformation of benzodioxole ring; specific dihedral angles.N—H···N hydrogen bonds forming molecular chains. researchgate.netCrystalline materials with anisotropic properties.
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamideDefined molecular conformation.C—H···O, N—H···O, and C—H···π interactions forming supramolecular layers.Molecular electronics, functional thin films.
(E)-4-(7-methoxybenzo[d] chemicalbook.comnih.govdioxol-5-yl)but-3-en-2-oneSolvatochromismChanges in light absorption with solvent polarity. semanticscholar.orgOptical sensors, dye-sensitized solar cells. semanticscholar.org

Contributions to Chemical Processes and Methodologies

The 1,3-benzodioxole functional group has a well-established role in influencing chemical and biochemical processes, most notably in the field of insecticide chemistry. Since the discovery that sesame oil could enhance the efficacy of the insecticide pyrethrum, 1,3-benzodioxole (or methylenedioxyphenyl) derivatives have been utilized as insecticide synergists. chemicalbook.com Their mode of action involves the inhibition of microsomal mixed-function oxidases, particularly cytochrome P-450 enzymes, in insects. chemicalbook.com By inhibiting these enzymes, which are responsible for metabolizing and detoxifying the insecticide, the synergist increases the potency and duration of the insecticide's effect. This represents a significant contribution to the chemical process of pest control.

Furthermore, the unique reactivity of the 1,3-benzodioxole ring, conferred by the electron-donating nature of the oxygen atoms in the dioxole ring, makes it a valuable component in the development of new synthetic methodologies. chemicalbook.com For example, the use of HY zeolite as a catalyst for the acetalization and ketalization of aldehydes and ketones with catechol to form benzodioxoles represents a methodological advancement, offering high conversion and selectivity under mild conditions. researchgate.net Such catalytic processes are fundamental to improving the efficiency and environmental footprint of chemical synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1,3-benzodioxol-5-yl)benzamide, and how can reaction yields be improved?

  • Methodology : Utilize Suzuki-Miyaura coupling for aryl-aryl bond formation between benzamide derivatives and 1,3-benzodioxol-5-yl boronic acid. Optimize reaction conditions (e.g., palladium catalyst loading, solvent polarity, and temperature) via Design of Experiments (DoE) to maximize yield. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended. Validate purity using HPLC (≥95%) and mass spectrometry .

Q. How can structural characterization of this compound be performed using crystallographic and spectroscopic techniques?

  • Methodology :

  • X-ray crystallography : Employ SHELXL for refinement ( ) and ORTEP-3 for graphical representation of thermal ellipsoids ( ). Validate structures using CIF-checking tools like PLATON ( ).
  • Spectroscopy : Assign NMR signals via 2D experiments (COSY, HSQC) to resolve benzodioxol and benzamide proton environments. Compare IR carbonyl stretches (amide I band ~1650 cm⁻¹) to confirm hydrogen bonding patterns ( ).

Q. What analytical techniques are critical for assessing purity and stability of this compound?

  • Methodology : Use reversed-phase HPLC with UV detection (λ = 254 nm) for purity assessment. Monitor stability under varying pH (2–12) and temperature (4–40°C) via accelerated degradation studies. Quantify degradation products using LC-MS/MS ( ).

Advanced Research Questions

Q. How can molecular docking elucidate the interaction of this compound with TGF-β1 receptors?

  • Methodology : Retrieve TGF-β1 receptor structure (PDB ID: 3TZM) from RCSB PDB. Prepare ligands using AutoDock Tools for charge assignment and rotatable bond optimization. Perform docking simulations with AutoDock Vina, prioritizing binding poses with lowest ΔG values. Validate using MM-PBSA free energy calculations ( ).

Q. What strategies resolve contradictions in crystallographic data for benzodioxol-containing compounds?

  • Methodology : Address disordered benzodioxol rings using SQUEEZE (in PLATON) to model solvent-accessible voids. Apply Hirshfeld surface analysis to identify weak intermolecular interactions (C–H···O) influencing packing. Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) ( ).

Q. How do conformational dynamics of the benzodioxol ring impact biological activity?

  • Methodology : Calculate Cremer-Pople puckering parameters (θ, φ) from crystallographic coordinates to quantify ring distortion. Corrogate with QSAR models using partial least squares (PLS) regression to link puckering amplitude (θ) to IC₅₀ values in receptor assays ( ).

Q. What computational approaches predict metabolic pathways for this compound?

  • Methodology : Use Schrödinger’s MetaSite to identify cytochrome P450 oxidation sites (e.g., benzodioxol methylene group). Validate predictions with in vitro microsomal stability assays (HLM/RLM) and UPLC-QTOF analysis of phase I/II metabolites ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.